![molecular formula C19H17NO5 B2491882 N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2177366-09-3](/img/structure/B2491882.png)
N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide often involves complex reactions such as palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For instance, Gabriele et al. (2006) described the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives from readily available precursors through oxidative aminocarbonylation of a triple bond followed by intramolecular conjugate addition, demonstrating the intricate steps involved in constructing such molecules (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in the same family as this compound is crucial for understanding their properties and potential applications. The absolute configuration of such molecules can be determined through methods like single-crystal X-ray analysis, which provides detailed insights into their stereochemistry and molecular geometry, as illustrated in studies by Kakigami et al. (1998) on related compounds (Kakigami et al., 1998).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives are influenced by their functional groups and molecular structure. For example, the presence of furan and benzodioxine moieties can lead to unique reactivity patterns, such as electrophilic substitution reactions or interactions with nucleophiles. Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of related compounds, highlighting the potential for diverse chemical transformations (Aleksandrov & El’chaninov, 2017).
Scientific Research Applications
Synthesis and Reactivity
- The compound N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is part of a broader class of compounds with significant applications in synthetic chemistry. For instance, studies have demonstrated the synthesis and reactivity of related furan-based compounds. In one study, N-(1-Naphthyl)furan-2-carboxamide was synthesized and further processed to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which exhibited diverse electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Biological Activities
- Compounds with structures similar to this compound have been explored for various biological activities. For example, a study on the acylhydrazone compound ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives showed effective antiurease and antioxidant activities, highlighting the potential biological significance of these furan-containing compounds (Sokmen et al., 2014).
Applications in Medicinal Chemistry
- The structural framework of this compound is relevant in medicinal chemistry. Various studies have synthesized and evaluated similar compounds for medicinal purposes. A notable example is the synthesis of novel dibenzo[b,d]furan-1,2,3-triazole conjugates, designed as potent inhibitors of Mycobacterium tuberculosis, demonstrating the compound's relevance in drug discovery (Yempala et al., 2014).
Analytical and Spectral Studies
- Analytical and spectral studies of furan ring-containing organic ligands, including compounds similar to this compound, have been conducted. These studies are crucial for understanding the properties and potential applications of these compounds in various fields (Patel, 2020).
Environmental Applications
- The compound's framework is also explored for environmental applications. For instance, studies on hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans, related to this compound, have been conducted for potential application in photonic biosensors, indicating their relevance in environmental monitoring (Kalantzi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-19(18-12-24-16-5-1-2-6-17(16)25-18)20-11-13(14-7-3-9-22-14)15-8-4-10-23-15/h1-10,13,18H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFPOJGRXSGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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